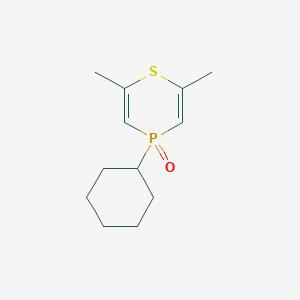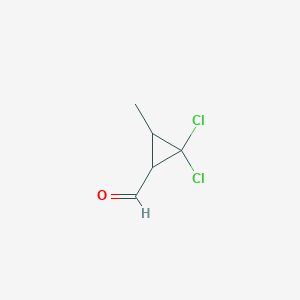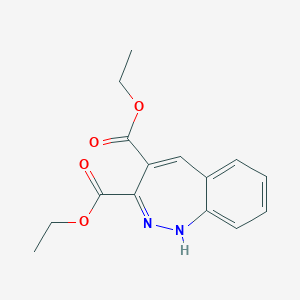
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is an organic compound with the molecular formula C11H13NO3 It is a nitrile derivative that features both hydroxyl and methoxyphenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production methods for 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile are not well-documented in the literature. the general principles of nitrile synthesis, such as those mentioned above, can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile can undergo oxidation to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic effects.
Medicine: The compound can be explored for its pharmacological properties and potential use in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is not well-documented. its functional groups suggest potential interactions with various molecular targets:
Hydroxyl Group: Can form hydrogen bonds with biological molecules.
Nitrile Group: Can participate in nucleophilic addition reactions.
Methoxyphenoxy Group: Can interact with aromatic systems and participate in π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-methoxybutanenitrile: Similar structure but lacks the phenoxy group.
2-Hydroxy-4-(methylthio)butyronitrile: Contains a methylthio group instead of a methoxyphenoxy group.
3-Hydroxy-2-methylbutanenitrile: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is unique due to the presence of both hydroxyl and methoxyphenoxy groups, which can impart distinct chemical and biological properties compared to other nitriles.
Propriétés
Numéro CAS |
59961-96-5 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-hydroxy-4-(2-methoxyphenoxy)butanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-14-10-4-2-3-5-11(10)15-8-9(13)6-7-12/h2-5,9,13H,6,8H2,1H3 |
Clé InChI |
BYVACXUFNSGNGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
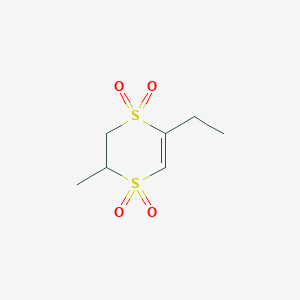



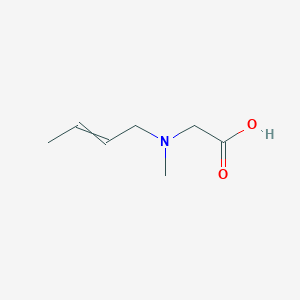


![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
